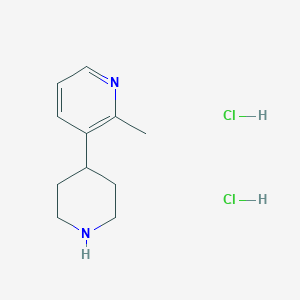

2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride

描述

2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride (CAS No. 2208744-50-5) is a pyridine-based compound with a molecular formula of C₁₁H₁₈Cl₂N₂ and a molecular weight of 249.18 g/mol . The structure consists of a pyridine ring substituted with a methyl group at position 2 and a piperidin-4-yl group at position 3, forming a dihydrochloride salt. This salt form enhances solubility and stability, which is critical for pharmaceutical applications.

属性

IUPAC Name |

2-methyl-3-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9-11(3-2-6-13-9)10-4-7-12-8-5-10;;/h2-3,6,10,12H,4-5,7-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCCLATDVINKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

化学反应分析

Types of Reactions

2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen gas, palladium on carbon (Pd/C), potassium permanganate (KMnO4), and chromium trioxide (CrO3). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions typically produce reduced forms of the compound .

科学研究应用

Chemistry

- Building Block : This compound serves as a crucial building block in synthesizing more complex organic molecules and has applications in coordination chemistry as a ligand.

- Reagent in Reactions : It is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

Biology

- Biological Activity : Research indicates that 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride interacts with specific biological targets, influencing cellular processes such as signal transduction and enzyme activity.

- Antimicrobial Properties : Studies have shown that similar piperidine derivatives exhibit significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Medicine

- Therapeutic Potential : Ongoing research focuses on its role in drug development, particularly for neurodegenerative diseases. Its structural similarity to known neuroactive agents raises interest in its potential neuropharmacological effects.

- Neuroprotective Effects : In vitro studies demonstrate that derivatives may protect dopaminergic neurons from degeneration, indicating possible applications for neuropsychiatric disorders.

Antibacterial Studies

A comprehensive examination of piperidine derivatives revealed that modifications on the piperidine ring could enhance antibacterial activity. Electron-withdrawing groups were found to significantly boost efficacy against various bacterial strains.

Neuroprotective Properties

In vitro studies have shown that certain derivatives can protect dopaminergic neurons from degeneration, indicating a potential neuroprotective role for compounds like this one.

Therapeutic Applications

Ongoing research is exploring the use of this compound in drug development, particularly focusing on its ability to modulate specific disease pathways associated with neurodegenerative conditions.

作用机制

The mechanism of action of 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Key Implications of Structural Variations

Ring Size and Substituent Position :

- The piperidine (6-membered) vs. pyrrolidine (5-membered) rings in ABT-089 and the target compound may influence receptor binding affinity due to conformational differences .

- Substituent positions (e.g., 3-piperidinyl vs. 4-piperidinyl) can alter steric interactions with nAChR subtypes.

Salt Form :

- Both compounds are dihydrochloride salts, suggesting similar solubility profiles, which are advantageous for drug formulation .

Therapeutic Potential: ABT-089’s efficacy in cognitive models highlights the promise of pyridine-piperidine/pyrrolidine hybrids for neurological disorders.

生物活性

2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Structural Characteristics

The compound features a piperidine ring attached to a pyridine nucleus, with a methyl group at the 3-position. This specific substitution pattern contributes to its distinct chemical properties and biological interactions.

| Compound Name | Structural Features | Distinctive Characteristics |

|---|---|---|

| This compound | Piperidine group at position 4 | Unique substitution pattern influencing biological activity |

| 2-Methyl-4-(piperidin-3-yl)pyridine dihydrochloride | Piperidine group at position 3 | Different substitution pattern affects biological activity |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound is known to bind to various receptors and enzymes, modulating their activity and influencing cellular processes. This modulation can lead to diverse biological effects, including potential therapeutic applications in drug development .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. A study examining various alkaloids found that certain piperidine derivatives demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a potential application for this compound in treating infections .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents raises interest in its potential neuropharmacological effects. For instance, related compounds have been shown to interact selectively with dopamine receptors, which could imply similar activities for this compound. Such interactions may provide insights into its role as a therapeutic agent for neuropsychiatric disorders .

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive examination of piperidine derivatives revealed that modifications on the piperidine ring could enhance antibacterial activity. The presence of electron-withdrawing groups significantly boosted the efficacy against various bacterial strains .

- Neuroprotective Properties : In vitro studies have shown that certain derivatives can protect dopaminergic neurons from degeneration, indicating a possible neuroprotective role for compounds like this compound .

- Therapeutic Applications : Ongoing research is exploring the use of this compound in drug development, particularly focusing on its ability to modulate specific disease pathways associated with neurodegenerative conditions .

Comparative Analysis

When compared with other piperidine derivatives, this compound stands out due to its specific methyl group positioning, which influences its binding affinity and biological activity. For example, 3-Methyl-4-(piperidin-4-yl)pyridine has shown different pharmacological profiles due to variations in substitution patterns on the pyridine ring.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-methyl-3-(piperidin-4-yl)pyridine dihydrochloride in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95 masks) if aerosol formation is possible .

- Storage: Store in tightly sealed containers at 2–8°C in a dry, dark environment to avoid degradation. Ensure compatibility with glass containers .

- First Aid: For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer:

- Reaction Conditions: Use dichloromethane as a solvent with sodium hydroxide for nucleophilic substitutions. Monitor pH to avoid side reactions (e.g., hydrolysis) .

- Purification: Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to achieve >99% purity .

- Yield Improvement: Optimize stoichiometry of piperidine derivatives and pyridine precursors, ensuring anhydrous conditions to suppress competing pathways .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 minutes .

- NMR Spectroscopy: Confirm structure via H NMR (e.g., δ 2.8–3.1 ppm for piperidine protons, δ 8.2 ppm for pyridine protons) and compare with reference spectra .

- Mass Spectrometry: ESI-MS in positive mode to verify molecular ion peaks at m/z 292.2 (M+H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer:

- Stress Testing: Perform accelerated degradation studies at pH 1–13 (HCl/NaOH buffers, 40°C). Monitor decomposition via HPLC every 24 hours.

- Mechanistic Analysis: Identify degradation products (e.g., hydrolyzed piperidine rings) using LC-MS/MS. Correlate instability with protonation states of the piperidine nitrogen .

- Data Reconciliation: Compare kinetic models (e.g., first-order decay) across pH ranges to isolate dominant degradation pathways .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer:

- In Vitro Binding Assays: Use radiolabeled ligands (e.g., H) in competitive binding assays with membrane preparations expressing target receptors (e.g., σ receptors). Calculate IC values via nonlinear regression .

- Molecular Docking: Perform simulations using software like AutoDock Vina to predict binding poses. Validate with mutagenesis studies on key receptor residues .

- Functional Assays: Measure intracellular cAMP levels or calcium flux in transfected cell lines to assess agonist/antagonist activity .

Q. How can researchers address discrepancies in reported synthetic yields across different methodologies?

- Methodological Answer:

- Critical Parameter Analysis: Compare reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). Identify yield-limiting steps (e.g., imine formation vs. cyclization) .

- Byproduct Profiling: Use GC-MS to detect intermediates (e.g., unreacted pyridine derivatives) and optimize quenching steps .

- Scale-Up Considerations: Evaluate mixing efficiency and heat transfer in batch vs. flow reactors to minimize side reactions at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。